molecular formula C13H13NS B3371495 2-Methyl-4-(phenylsulfanyl)aniline CAS No. 71300-13-5

2-Methyl-4-(phenylsulfanyl)aniline

Cat. No.: B3371495
CAS No.: 71300-13-5
M. Wt: 215.32 g/mol
InChI Key: MSHFAYZIPPSWHT-UHFFFAOYSA-N
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Description

2-Methyl-4-(phenylsulfanyl)aniline is a useful research compound. Its molecular formula is C13H13NS and its molecular weight is 215.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-phenylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHFAYZIPPSWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296349
Record name 2-Methyl-4-(phenylthio)benzenamine
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Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71300-13-5
Record name 2-Methyl-4-(phenylthio)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71300-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(phenylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Overview of Aryl Sulfides and Anilines in Contemporary Organic Chemistry

Anilines and aryl sulfides are two cornerstone classes of compounds that feature prominently in both academic research and industrial chemical synthesis.

Anilines , characterized by an amino group attached to a benzene (B151609) ring (C₆H₅NH₂), are the simplest aromatic amines. rsc.org They serve as fundamental building blocks and versatile precursors for a vast array of more complex molecules. biopartner.co.uk The industrial importance of anilines is underscored by their extensive use in the manufacturing of dyes, polymers such as polyurethanes, and a wide range of pharmaceuticals. biopartner.co.ukcresset-group.com The reactivity of the aniline (B41778) core, particularly its ability to undergo electrophilic substitution on the aromatic ring and various reactions at the amino group, makes it a highly adaptable scaffold in synthetic organic chemistry. researchgate.net

Aryl sulfides , also known as thioethers, are organosulfur compounds containing a sulfur atom bonded to at least one aryl group (an aromatic ring). escholarship.org This class of compounds is noted for its presence in numerous biologically active molecules and materials with unique properties. escholarship.org Consequently, the development of efficient methods for the formation of the carbon-sulfur (C–S) bond has been a major focus of research. organic-chemistry.org Modern synthetic strategies, including metal-catalyzed cross-coupling reactions (e.g., using palladium or copper catalysts) and metal-free alternatives, have provided chemists with a robust toolbox for constructing diaryl and alkyl-aryl sulfides. rsc.orgorganic-chemistry.orgchemrxiv.org These compounds are not only important synthetic targets themselves but also serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. escholarship.orgcymitquimica.com

The combination of these two functionalities within a single molecule, as seen in anilines bearing sulfur-containing substituents, creates a bifunctional scaffold with significant potential for further chemical modification and application.

Structural Context of 2 Methyl 4 Phenylsulfanyl Aniline Within Functionalized Aromatic Amines

2-Methyl-4-(phenylsulfanyl)aniline is a specific example of a functionalized aromatic amine that integrates the structural features of an aniline (B41778), a toluidine (methylaniline), and a diaryl sulfide (B99878).

Its molecular structure consists of a central aniline ring that is substituted at two positions:

A methyl group (-CH₃) at position 2 relative to the amino group. The presence of this group also classifies the molecule as a derivative of o-toluidine.

A phenylsulfanyl group (-S-C₆H₅) at position 4. This thioether linkage, connecting a phenyl group to the aniline ring via a sulfur atom, makes the compound a diaryl sulfide.

This precise arrangement of substituents on the aniline core defines its chemical identity and influences its properties, such as basicity, reactivity, and solubility. cymitquimica.com The compound is a versatile structure with potential applications as an intermediate in organic synthesis, particularly for pharmaceuticals and dyes. cymitquimica.com

While specific, peer-reviewed synthesis routes for this compound are not prominently documented, its structure suggests a logical synthetic pathway based on established organic reactions. A common and effective method for forming the aryl-sulfur bond is through the palladium- or copper-catalyzed cross-coupling of an aryl halide with a thiol. Therefore, a plausible synthesis could involve the reaction of 4-halo-2-methylaniline with thiophenol.

Alternatively, and often more strategically, the synthesis may proceed via a nitroaromatic precursor. For instance, the synthesis of the structurally similar compound 2-nitro-5-(phenylthio)aniline (B144552) is well-documented. sigmaaldrich.com Following this precedent, a likely route to the title compound would involve:

The synthesis of a suitable nitroaniline precursor, such as 2-methyl-4-nitroaniline (B30703). prepchem.comgoogle.comresearchgate.netchemicalbook.com

A nucleophilic aromatic substitution or a metal-catalyzed coupling reaction to introduce the phenylsulfanyl group onto the nitroaromatic ring.

Reduction of the nitro group to the corresponding amine to yield the final product, this compound.

This multi-step approach allows for the controlled introduction of the required functional groups to build the final, highly functionalized aniline derivative.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 71300-13-5 cymitquimica.combiosynth.com
Molecular Formula C₁₃H₁₃NS cymitquimica.combiosynth.com
Molecular Weight 215.32 g/mol cymitquimica.comsigmaaldrich.com
Synonyms 2-Methyl-4-(phenylthio)aniline, 2-Methyl-4-(phenylthio)benzenamine cymitquimica.com
InChI Key MSHFAYZIPPSWHT-UHFFFAOYSA-N cymitquimica.com

| SMILES | CC1=C(C=CC(=C1)SC2=CC=CC=C2)N | biosynth.com |

Significance of Substituted Anilines As Research Probes and Versatile Synthetic Intermediates

Strategic Precursor Synthesis for Substituted Phenyl Anilines

The assembly of the 2-Methyl-4-(phenylsulfanyl)aniline core relies on the strategic selection and synthesis of key precursors. The primary disconnection for this target molecule is the aryl-sulfur bond, suggesting a retrosynthetic approach that involves the coupling of a substituted aniline fragment and a phenylthio-containing fragment.

Utilization of Halogenated Aniline Scaffolds in C-S Bond Formation

Halogenated anilines are versatile and widely used precursors in the synthesis of diaryl thioethers. For the synthesis of this compound, a suitable starting material would be a halogenated 2-methylaniline. The halogen atom, typically bromine or iodine, serves as a reactive handle for the subsequent carbon-sulfur (C-S) bond formation. The reactivity of aryl halides follows the general trend of I > Br > Cl, making aryl iodides and bromides common choices for cross-coupling reactions. wikipedia.org The presence of the methyl group on the aniline ring can influence the reactivity of the halogen, and its position is crucial for directing the regioselectivity of the subsequent coupling reaction.

Functionalization Approaches Involving Thiophenols

Thiophenol and its derivatives are the most common sulfur-based nucleophiles employed in the synthesis of aryl thioethers. In the context of synthesizing this compound, thiophenol itself would be the direct coupling partner for the halogenated 2-methylaniline precursor. The acidity of the thiol proton allows for the in-situ formation of a thiolate anion under basic conditions, which then acts as the active nucleophile in the C-S bond-forming step. The commercial availability and relatively low cost of thiophenol make it an attractive reagent for large-scale synthesis.

Directed Formation of the Aryl-Sulfur Bond: Catalytic and Non-Catalytic Pathways

The construction of the aryl-sulfur bond is the cornerstone of synthesizing this compound. This can be achieved through several methodologies, broadly categorized as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Mechanistic Aspects of Nucleophilic Aromatic Substitution (SNAr) for Aryl Thioether Construction

Nucleophilic aromatic substitution (SNAr) offers a direct, though often demanding, route to aryl thioethers. This pathway typically requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In the case of synthesizing this compound from a halogenated 2-methylaniline, the methyl group is an electron-donating group, which disfavors the classical SNAr mechanism.

However, under forcing conditions, such as high temperatures and the use of a strong base, the reaction can sometimes be driven forward. The mechanism involves the attack of the thiophenolate nucleophile on the carbon atom bearing the halogen, proceeding through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and the presence of EWGs helps to delocalize the negative charge. Without such activation, SNAr reactions are generally less efficient and require more drastic conditions.

A related classical method is the Ullmann condensation, which traditionally involves the use of stoichiometric amounts of copper at high temperatures. wikipedia.org This copper-promoted reaction facilitates the coupling of an aryl halide with a thiol. wikipedia.org The mechanism is thought to involve the in-situ formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org Modern variations of the Ullmann reaction often employ soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org

Transition-Metal Catalyzed Cross-Coupling Methodologies for C-S Coupling

Transition-metal catalysis, particularly with palladium and copper, has revolutionized the formation of C-S bonds, offering milder conditions and broader substrate scope compared to traditional methods.

Buchwald-Hartwig C-S Coupling:

While the Buchwald-Hartwig amination is renowned for C-N bond formation, analogous palladium-catalyzed systems are highly effective for C-S cross-coupling. wikipedia.orgacs.org These reactions typically employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is believed to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromo-2-methylaniline) to form a Pd(II) intermediate.

Ligand Exchange/Thiolate Formation: The thiophenol reacts with the base to form a thiolate, which then coordinates to the palladium center, displacing the halide.

Reductive Elimination: The final step is the reductive elimination of the desired aryl thioether, this compound, regenerating the Pd(0) catalyst. libretexts.org

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XantPhos often proving effective. chemrxiv.org

Ullmann-Type C-S Coupling:

Modern Ullmann-type reactions for C-S bond formation utilize catalytic amounts of copper, often with a ligand, to facilitate the coupling of aryl halides with thiols. wikipedia.orgfrontiersin.org These reactions are often more cost-effective than their palladium-catalyzed counterparts. The use of ligands such as diamines or amino acids can accelerate the reaction and allow for lower reaction temperatures. organic-chemistry.org Microwave-assisted Ullmann couplings have also been developed, significantly reducing reaction times. nih.gov

Below is a table summarizing typical conditions for these catalytic reactions:

Reaction Type Catalyst Ligand Base Solvent Temperature
Buchwald-Hartwig C-S CouplingPd(OAc)₂ or Pd₂(dba)₃XantPhos, dppfNaOt-Bu, K₂CO₃Toluene, Dioxane80-120 °C
Ullmann-Type C-S CouplingCuI or Cu₂O1,10-Phenanthroline, L-ProlineK₂CO₃, Cs₂CO₃DMF, DMSO100-160 °C

Introduction and Selective Transformation of Amino and Methyl Functionalities on the Core Structure

The synthesis of this compound can also be approached by forming the C-S bond first, followed by the introduction or modification of the amino and methyl groups.

One common strategy involves the nitration of a suitable precursor, followed by reduction to the aniline. For instance, one could start with 2-methylthiophenol, perform a coupling with a halogenated nitrobenzene, and then reduce the nitro group to an amine. The reduction of a nitro group to an amine can be achieved using various reagents, such as tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation with H₂ over a palladium catalyst. youtube.com

Alternatively, a precursor like 2-methyl-4-nitroaniline (B30703) could be synthesized first. google.comresearchgate.netprepchem.comchemicalbook.com This can be achieved through the nitration of N-acetyl-o-toluidine followed by hydrolysis. The resulting 2-methyl-4-nitroaniline can then undergo a C-S coupling reaction with thiophenol or a thiophenol equivalent. Subsequent reduction of the nitro group would then yield the final product.

The selective introduction of the methyl group can be more challenging and is often best accomplished by starting with a methylated precursor, such as o-toluidine. google.com

Reduction Strategies for Nitro-Substituted Aromatic Precursors to Yield Amino Groups

The conversion of an aromatic nitro group into an amino group is a fundamental transformation in the synthesis of anilines. youtube.comyoutube.com For the synthesis of this compound, a logical precursor is 2-methyl-4-(phenylsulfanyl)-1-nitrobenzene. The reduction of this nitro compound to the desired aniline is a critical step. A variety of methods are available for this transformation, ranging from classical catalytic hydrogenation to the use of metal reductants in acidic media. youtube.comyoutube.com

Catalytic hydrogenation is a widely employed method, often utilizing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. youtube.comyoutube.com This method is generally clean and high-yielding. Another common approach is catalytic transfer hydrogenation, which uses a hydrogen donor like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. researchgate.netmdpi.com This technique avoids the need for handling pressurized hydrogen gas. researchgate.net

Metal-based reductions are also highly effective. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic choices for reducing nitroarenes. youtube.comyoutube.com The Fe/HCl system is particularly noted for its mildness and is a common laboratory method. youtube.com More modern approaches include electrocatalytic and photocatalytic reductions, which offer greener alternatives by using electricity or light to drive the reaction, often with high selectivity. researchgate.netrsc.orgacs.org

The choice of reduction method can be influenced by the presence of other functional groups in the molecule. In the case of 2-methyl-4-(phenylsulfanyl)-1-nitrobenzene, the sulfide (B99878) linkage is generally stable under many nitro reduction conditions, but harsh conditions could potentially lead to side reactions.

MethodReagents/CatalystTypical ConditionsKey Features
Catalytic HydrogenationH₂, Pd/C, PtO₂Pressurized H₂, solvent (e.g., EtOH, EtOAc)High yield, clean reaction. youtube.com
Transfer HydrogenationHydrazine hydrate, Ammonium formate, Raney Ni, Pd/CReflux in alcoholAvoids pressurized H₂ gas. researchgate.netmdpi.com
Metal/Acid ReductionFe/HCl, Sn/HCl, Zn/HClAqueous acid, often heatedCost-effective, widely used. youtube.com
Photocatalytic ReductionCdS nanorods, Noble metal co-catalystsVisible light, hydrogen source (e.g., alcohol)Green, safe protocol. rsc.org
Electrocatalytic ReductionCopper electrodes, redox mediatorsNeutral pH, applied currentHigh selectivity, sustainable approach. acs.org

Regioselective Introduction and Modification of Methyl Groups

The strategic placement of a methyl group on an aromatic ring is crucial for modulating a molecule's electronic and steric properties. researchgate.net In synthesizing this compound, the methyl group must be introduced ortho to the amino group and meta to the phenylsulfanyl group. This can be achieved by methylating a pre-existing aniline derivative or by starting with a methylated precursor like o-toluidine. google.com

Modern synthetic chemistry has seen significant advances in the direct C-H methylation of aromatic rings. researchgate.net These methods often employ transition-metal catalysts, such as palladium, iridium, or cobalt, in conjunction with a directing group to achieve high regioselectivity. researchgate.netrsc.org For instance, an amide or a pyridyl group temporarily installed on the aniline nitrogen can direct a metal catalyst to methylate the ortho C-H bond. rsc.org Methyl iodide or dimethyl carbonate can serve as the methyl source in these reactions. researchgate.netgoogle.com

The classic Friedel-Crafts alkylation is another method for introducing methyl groups, typically using a methyl halide and a Lewis acid catalyst. youtube.com However, this reaction often suffers from a lack of regioselectivity and a tendency for polyalkylation, as the newly introduced electron-donating methyl group activates the ring towards further substitution. youtube.com Therefore, for a complex molecule like this compound, direct C-H functionalization offers superior control.

The methyl group itself influences the reactivity of the aromatic ring. Through a combination of the inductive effect and hyperconjugation, it acts as an electron-donating group, activating the ring for electrophilic substitution, primarily at the ortho and para positions relative to itself. thestudentroom.co.uk

MethodCatalyst/ReagentMethyl SourceKey Features
Directed C-H MethylationPd, Ir, or Co complexesMethyl iodide, Dimethyl carbonateHigh regioselectivity, good functional group tolerance. researchgate.netrsc.org
Friedel-Crafts AlkylationAlCl₃, FeCl₃Methyl halide (e.g., CH₃Cl)Classic method, risk of polyalkylation and rearrangement. youtube.com
Synthesis from Methylated PrecursorN/A (e.g., starting with o-toluidine)N/AAvoids direct methylation step, relies on precursor availability. google.com

Advanced Derivatization and Functionalization Techniques Applied to the this compound Moiety

The this compound molecule possesses several reactive sites—the aniline nitrogen, the two aromatic rings, and the sulfur bridge—making it a versatile platform for further chemical modification. wisdomlib.org Advanced derivatization techniques can be employed to create a library of related compounds with diverse properties.

Functionalization of the Amino Group: The primary amine is a key functional handle. It can be readily acylated to form amides or converted into a diazonium salt. Diazotization, followed by Sandmeyer or related reactions, allows for the replacement of the amino group with a wide variety of substituents, including halogens, cyano, hydroxyl, and nitro groups.

Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic substitution. Reactions such as halogenation, nitration, or sulfonation will be directed by the powerful ortho, para-directing amino group and the ortho, para-directing methyl group. The phenylsulfanyl group is also an ortho, para-director, though its influence is weaker. The precise outcome of substitution reactions will depend on the interplay of these directing effects and steric hindrance.

C-H Functionalization: Modern C-H activation/functionalization strategies can be applied to introduce new substituents with high regioselectivity. acs.orgresearchgate.net For example, specific catalytic systems can achieve ortho-functionalization of the aniline ring, overriding the inherent electronic preferences. acs.org This allows for the introduction of aryl, alkyl, or other groups at positions that are difficult to access through classical electrophilic substitution.

Modification of the Sulfide Bridge: The sulfur atom in the phenylsulfanyl group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties and geometry of the molecule. Additionally, various catalytic methods exist for the formation of diaryl sulfides, which can be adapted to create analogues of the parent compound. acs.orgrsc.orgrsc.orgnih.govnih.gov

Reaction TypeReagentsProduct TypeTarget Site
AcylationAcid chlorides, AnhydridesAmidesAmino Group
Diazotization/SandmeyerNaNO₂, HCl; CuX (X=Cl, Br, CN)Aryl halides, nitriles, etc.Amino Group
HalogenationBr₂, Cl₂, NBS, NCSHalogenated anilinesAromatic Rings
ThiocyanationAmmonium thiocyanateThiocyanated anilines. acs.orgcapes.gov.brAromatic Rings
Sulfide OxidationH₂O₂, m-CPBASulfoxides, SulfonesSulfur Bridge
C-H ArylationAryl halides, Pd or other metal catalystsPolyaromatic systemsAromatic Rings

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Phenylsulfanyl Anilines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings. While simple aryl halides are generally unreactive towards nucleophiles, the presence of activating groups, such as nitro groups, can dramatically increase their susceptibility to substitution. libretexts.orglibretexts.org The accepted mechanism for SNAr reactions on activated aryl halides proceeds through a two-step addition-elimination pathway. libretexts.orgnih.gov

Recent studies, however, suggest that the long-assumed stepwise nature of SNAr reactions may not be universal. Evidence from kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations indicates that many SNAr reactions may proceed through a concerted or borderline mechanism, particularly with less-activated electrophiles and better leaving groups. nih.govnih.govnih.gov This highlights a mechanistic continuum for SNAr reactions, where the specific pathway is dependent on the nature of the substrate, nucleophile, and reaction conditions. nih.gov

Characterization of Meisenheimer Complex Intermediates and Their Stability

Meisenheimer complexes are crucial, albeit often transient, intermediates in the SNAr pathway. wikipedia.orgscribd.com These 1:1 adducts between an electron-poor arene and a nucleophile can be stable enough to be isolated and characterized, particularly when the aromatic ring is substituted with multiple strong electron-withdrawing groups. wikipedia.orgscribd.com The negative charge in these complexes is delocalized across the aromatic system, with significant contributions from the electron-withdrawing substituents. wikipedia.org

Kinetic studies of the reaction between 1,3,5-trinitrobenzene (B165232) and aniline in dimethyl sulfoxide (DMSO) have allowed for the spectroscopic identification of the corresponding anilide σ-adduct, a type of Meisenheimer complex. dur.ac.uk The stability of these intermediates is influenced by several factors, including the electron-withdrawing ability of the substituents on the aromatic ring, the nature of the nucleophile, and the solvent. researchgate.net For instance, the reaction of ethyl 2,4,6-trinitrophenyl ether with aniline in the presence of a base leads to the accumulation of the σ-adduct intermediate. dur.ac.uk

Influence of Catalysis (e.g., Base Catalysis) on Reaction Pathways

Base catalysis plays a significant role in many SNAr reactions, particularly when the nucleophile is a neutral species like an amine. dur.ac.ukresearchgate.net In the reaction of aniline with activated aryl ethers, the kinetics often reveal both uncatalyzed and base-catalyzed pathways. dur.ac.uk The base can facilitate the deprotonation of the zwitterionic intermediate formed after the initial nucleophilic attack, thereby promoting the forward reaction. researchgate.net

Kinetic and Thermodynamic Parameters Governing Reactivity

The reactivity in SNAr reactions is governed by both kinetic and thermodynamic parameters. Kinetic studies provide insights into the reaction mechanism and the nature of the transition states and intermediates. For example, Brønsted-type plots, which correlate reaction rates with the pKa of the nucleophile or leaving group, can reveal changes in the rate-determining step. dur.ac.uk A change in the slope of a Brønsted plot, as observed in the reaction of substituted phenyl 2,4,6-trinitrophenyl ethers with phenolate (B1203915) ions, is consistent with a two-step mechanism involving a discrete σ-adduct intermediate. dur.ac.uk

Electrophilic Aromatic Substitution Patterns on the this compound Core

The this compound core possesses two activating groups, the amino (-NH2) and methyl (-CH3) groups, and a deactivating but ortho-, para-directing phenylsulfanyl (-SPh) group. The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. chemistrysteps.combyjus.com The methyl group is a weaker activating group that also directs incoming electrophiles to the ortho and para positions.

Consequently, electrophilic aromatic substitution reactions on this compound are expected to be facile and occur at the positions most activated by the amino and methyl groups. The primary sites for electrophilic attack would be the positions ortho and para to the strongly activating amino group. However, since the para position is already occupied by the phenylsulfanyl group, substitution will preferentially occur at the positions ortho to the amino group (positions 3 and 5).

It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group can be protonated to form the anilinium ion (-NH3+). chemistrysteps.combyjus.com This protonated form is a strongly deactivating and meta-directing group. chemistrysteps.combyjus.com This can lead to a mixture of products, including meta-substituted derivatives. byjus.com To circumvent this, the amino group is often protected by acetylation to form an amide, which is still an ortho-, para-director but less activating and less basic, preventing protonation. libretexts.org

Kinetic studies on the reaction of substituted anilines with electrophiles like 4,6-dinitrobenzofuroxan (DNBF) show that substitution typically occurs at the 4-position of aniline unless it is blocked, in which case reaction occurs at the 2-position. researchgate.net

Oxidation Chemistry of the Phenylsulfanyl Moiety to Sulfoxides and Sulfones

The sulfur atom in the phenylsulfanyl group of this compound is susceptible to oxidation. It can be oxidized to a sulfoxide and then further to a sulfone. These oxidation reactions transform the electron-donating phenylsulfanyl group into electron-withdrawing sulfinyl and sulfonyl groups, respectively. This change in the electronic nature of the substituent has a profound impact on the reactivity of the aromatic ring.

The oxidation is typically carried out using common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The degree of oxidation can often be controlled by the choice of oxidant and the reaction conditions. For example, milder conditions may favor the formation of the sulfoxide, while more forcing conditions will lead to the sulfone.

Transformations and Reactions of the Anilino Group: Acylation, Alkylation, and Condensation Reactions

The amino group in this compound is a versatile functional group that can undergo a variety of transformations.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form amides. libretexts.org This reaction is often used to protect the amino group during other transformations or to modify the electronic properties of the aniline ring. libretexts.org For example, acetylation of aniline reduces the activating effect of the amino group and prevents side reactions during electrophilic substitution. libretexts.org

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation is a common side reaction, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. youtube.com

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions are typically carried out under conditions that facilitate the removal of water.

Advanced Spectroscopic and Diffraction Based Characterization in the Context of 2 Methyl 4 Phenylsulfanyl Aniline Research

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for probing the molecular vibrations of 2-Methyl-4-(phenylsulfanyl)aniline. These vibrations are sensitive to the molecule's geometry and the nature of its chemical bonds, offering a detailed fingerprint of its structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a wealth of information about the functional groups present and their chemical environment. For aniline (B41778) and its derivatives, characteristic IR bands are associated with the N-H, C-N, and aromatic C-H and C=C bonds. researchgate.net

In the case of this compound, the FT-IR spectrum would be expected to show:

N-H Stretching: Typically, primary amines like aniline exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.net For instance, pure aniline shows peaks at 3433 cm⁻¹ and 3356 cm⁻¹. researchgate.net

Aromatic C-H Stretching: These vibrations usually appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) would give rise to stretching vibrations in the 2850-2960 cm⁻¹ range.

C=C Aromatic Ring Stretching: These are typically observed in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.

C-N Stretching: This vibration for aromatic amines is usually found in the 1250-1360 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond vibration is generally weak and appears in the 600-800 cm⁻¹ range.

Computational studies, often employing Density Functional Theory (DFT), are frequently used to complement experimental FT-IR data. nih.govnih.govtsijournals.com These calculations can predict vibrational frequencies and intensities, aiding in the precise assignment of the observed spectral bands. For example, in studies of similar molecules like 2-bromo-4-methylaniline (B145976), DFT calculations have shown good agreement with experimental FT-IR spectra, helping to confirm the molecular structure and vibrational modes. nih.govnih.gov

A hypothetical FT-IR data table for this compound, based on characteristic group frequencies, is presented below.

Vibrational ModeExpected Wavenumber (cm⁻¹)
Asymmetric N-H Stretch~3450
Symmetric N-H Stretch~3360
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch2850-2960
N-H Bending~1620
Aromatic C=C Stretch1500-1600
C-N Stretch1250-1360
C-S Stretch600-800

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman spectroscopy would provide valuable information, especially for the C-S bond and the aromatic rings, which often yield strong Raman signals.

Key expected features in the FT-Raman spectrum of this compound include:

Aromatic Ring Vibrations: The breathing modes of the phenyl rings typically give rise to intense Raman bands.

C-S Stretching: The carbon-sulfur bond, which may show a weak band in the IR spectrum, often produces a more prominent signal in the Raman spectrum.

Symmetry-dependent Modes: Vibrations that are symmetric in nature will be more Raman active.

Combined FT-IR and FT-Raman studies, often supported by DFT calculations, provide a more complete picture of the vibrational properties of a molecule. nih.govnih.govtsijournals.com This dual approach allows for a more confident assignment of vibrational modes and a deeper understanding of the molecular structure. For instance, research on 2-bromo-4-methylaniline has demonstrated the power of using both FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to thoroughly analyze its vibrational characteristics. nih.govnih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. For this compound (C₁₃H₁₃NS), HRMS would provide a highly accurate mass measurement of its molecular ion, allowing for the determination of its precise molecular formula. This technique differentiates between compounds with the same nominal mass but different elemental formulas.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SCXRD) provides definitive proof of a molecule's three-dimensional structure in the solid state. This powerful technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. For a molecule like this compound, SCXRD would reveal the exact spatial arrangement of its tolyl and phenyl rings and the aniline group. Although a crystal structure for this specific compound is not published in the search results, data from closely related compounds like 2-(Phenylsulfanyl)aniline and 2-[(4-methylphenyl)sulfanyl]aniline illustrate the type of information obtained. iucr.orgresearchgate.netnih.gov

Crystallographic Data for an Analogous Compound: 2-(Phenylsulfanyl)aniline researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group Fdd2
a (Å) 17.7430 (7)
b (Å) 37.3075 (19)
c (Å) 6.1420 (2)
V (ų) 4065.7 (3)
Z 16

| Calculated Density (Mg m⁻³) | 1.315 |

Note: This table presents data for an analogous compound, 2-(Phenylsulfanyl)aniline, to illustrate the outputs of an SCXRD experiment.

The amine (-NH₂) group in this compound can act as a hydrogen bond donor, while the sulfur atom and the π-systems of the aromatic rings can act as acceptors. SCXRD is the definitive method for identifying and characterizing these non-covalent interactions. In the crystal structure of 2-(phenylsulfanyl)aniline, molecules are linked by N–H⋯S hydrogen bonds. iucr.orgresearchgate.net Additionally, N–H⋯π and C–H⋯π interactions are observed, which link molecular chains into layers. iucr.orgresearchgate.net The study of these interactions is crucial for understanding the supramolecular assembly of the molecules in the crystal. nih.gov

Hydrogen Bond Geometry for an Analogous Compound: 2-(Phenylsulfanyl)aniline iucr.org

Interaction (D–H⋯A) D–H (Å) H⋯A (Å) D⋯A (Å) D–H⋯A (°)
N1–H1B⋯S1 (intramolecular) 0.86 (1) 2.61 (3) 3.054 (2) 113 (2)
N1–H1A⋯S1ⁱ 0.86 (1) 2.73 (1) 3.580 (2) 174 (2)

Note: Data for the analogous compound 2-(Phenylsulfanyl)aniline. D, H, and A represent donor, hydrogen, and acceptor atoms, respectively. Cg refers to the centroid of an aromatic ring. Symmetry codes (i, ii) denote neighboring molecules.

Crystal packing describes how individual molecules are arranged in the unit cell to build the macroscopic crystal. This arrangement is governed by the cohesive forces, primarily intermolecular hydrogen bonds and van der Waals interactions. In the crystal of 2-[(4-methylphenyl)sulfanyl]aniline, cooperative N—H⋯N hydrogen bonds lead to the formation of tetrameric units with a hydrophilic core shielded by lipophilic parts. nih.gov In 2-(phenylsulfanyl)aniline, chains formed by N–H⋯S hydrogen bonds are further linked by N–H⋯π and C–H⋯π interactions to form layers, but no significant π–π stacking interactions are observed between these layers. iucr.orgresearchgate.net Understanding these packing motifs is essential for predicting and interpreting the physical properties of the solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital (like a π or non-bonding 'n' orbital) to a higher energy anti-bonding orbital (π). For aromatic compounds like this compound, the spectrum is typically characterized by absorptions due to π → π transitions within the phenyl and aniline rings. The presence of the sulfur atom and the amino group as auxochromes influences the position and intensity of these absorption bands. While specific UV-Vis data for this compound is not available in the search results, this technique is routinely used to confirm the structure of synthesized compounds and study their electronic properties. nih.govnih.gov

Computational Chemistry and Theoretical Studies on 2 Methyl 4 Phenylsulfanyl Aniline and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy state on the potential energy surface, which corresponds to the most stable molecular structure.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For aniline (B41778) derivatives and sulfur-containing aromatic compounds, a combination of the B3LYP functional with a Pople-style basis set is frequently employed and has shown excellent agreement with experimental data. asianpubs.org

Exchange-Correlation Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used for organic molecules, including aniline derivatives. asianpubs.orgbeilstein-journals.org It effectively incorporates electron correlation, providing reliable geometric and electronic properties.

Basis Set: The 6-311++G(d,p) basis set is a popular choice for these types of molecules. asianpubs.orgtandfonline.comresearchgate.net This triple-zeta basis set is augmented with diffuse functions (++) on heavy and hydrogen atoms to accurately describe anions and weak non-covalent interactions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is critical for accurately modeling bonding. Studies consistently show that the B3LYP/6-311++G(d,p) level of theory yields results that align well with experimental findings for related compounds. asianpubs.orgresearchgate.net

Molecules with rotatable single bonds, such as the C-S bonds in 2-Methyl-4-(phenylsulfanyl)aniline, can exist in multiple spatial arrangements known as conformers. DFT calculations are used to identify these different conformers and determine their relative stabilities by locating the energy minima on the potential energy surface. scispace.com

In an analogue study of 2-(phenylsulfanyl)aniline, the planarity of the molecule is validated by analyzing the dihedral angles, which reveal that the 2-phenyl group is oriented out of the plane of the aniline ring. tandfonline.com This twisting is a result of steric hindrance and electronic interactions between the two aromatic rings and the sulfur bridge. By calculating the energies of various conformers, the most stable, lowest-energy structure can be identified. This ground-state conformation is then used for subsequent analyses of the molecule's electronic properties.

Electronic Structure Analysis and Molecular Orbitals

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic characteristics of the molecule, including the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding its chemical reactivity and stability.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's reactivity.

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily excited, indicating higher chemical reactivity, lower kinetic stability, and greater polarizability. tandfonline.commdpi.com

In studies of the analogue 2-(phenylsulfanyl)aniline, the HOMO-LUMO energy gap was calculated to be 4.036 eV. tandfonline.com This relatively small energy gap indicates a high potential for intramolecular charge transfer, making the molecule chemically reactive and a candidate for applications in nonlinear optics. tandfonline.com

Frontier Molecular Orbital Energies for the Analogue 2-(phenylsulfanyl)aniline
ParameterEnergy (eV)
HOMO-3.353
LUMO-0.683
Energy Gap (ΔE)4.036

Data calculated at the B3LYP/6-311++G(d,p) level of theory for the analogue 2-(phenylsulfanyl)aniline. tandfonline.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. thaiscience.info It illustrates the charge distribution by color-coding:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For aniline and its derivatives, the nitrogen atom of the amino group and the aromatic ring are typically electron-rich (red/yellow regions), making them sites for electrophilic interaction. researchgate.netresearchgate.net In computational studies of 2-(phenylsulfanyl)aniline, the MEP map shows that the amide group exhibits electropositive potential, identifying it as a primary reactive site. tandfonline.com The sulfur atom's surface potential can also be tuned by substituents, influencing its role as a halogen or chalcogen bond acceptor/donor. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled "donor" orbitals (Lewis-type) to empty "acceptor" orbitals (non-Lewis type). nih.gov The stabilization energy (E(2)) associated with these interactions quantifies the strength of intramolecular charge transfer (ICT) and hyperconjugative effects. stackexchange.comresearchgate.net

In studies of the analogue 2-(phenylsulfanyl)aniline, NBO analysis reveals significant donor-acceptor interactions that contribute to the molecule's stability. tandfonline.com A key interaction involves the transfer of electron density from a bonding orbital of the aniline ring to an antibonding orbital of the phenyl ring, resulting in a large stabilization energy. This ICT is facilitated by the sulfonyl group bridge.

Key Donor-Acceptor Interactions and Stabilization Energies (E(2)) for the Analogue 2-(phenylsulfanyl)aniline
Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kJ/mol)
σ (C3-C4)σ* (C5-C7)93.24
Bonding (C16-C18)Antibonding (C20-C22)94.09

Data from NBO analysis of 2-(phenylsulfanyl)aniline, illustrating significant intramolecular charge transfer. tandfonline.com

These strong hyperconjugative interactions indicate a substantial delocalization of electrons across the molecular framework, which is a key factor in the electronic and optical properties of such compounds.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. Computational methods are employed to calculate the vibrational frequencies and to provide a detailed assignment of the observed spectral bands. The theoretical vibrational analysis for the analogue 2-(phenylsulfanyl)aniline was performed using DFT calculations. tandfonline.com

Potential Energy Distribution (PED) analysis is crucial in this context, as it allows for the quantitative assignment of calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of bonds. tandfonline.comresearchgate.net This method decomposes the normal modes of vibration into contributions from various internal coordinates, offering a precise understanding of the nature of the vibration.

For 2-(phenylsulfanyl)aniline, a detailed vibrational spectral analysis was conducted. The calculated frequencies were compared with experimental FT-IR and FT-Raman spectra, showing good agreement. tandfonline.com The PED was calculated to assign the vibrational modes to the phenyl group, the C-S bond, and the amino (NH2) group. tandfonline.com

Key Vibrational Modes for 2-(phenylsulfanyl)aniline:

NH2 Group Vibrations: The amino group exhibits characteristic stretching, scissoring, and rocking modes. For 2PSA, the asymmetric and symmetric stretching modes of the NH2 group were assigned at 3479 cm⁻¹ and 3445 cm⁻¹, respectively. The scissoring mode was observed at 1631 cm⁻¹ in the infrared spectrum, with a calculated value of 1670 cm⁻¹ showing an 85% PED contribution. tandfonline.com

C-H Group Vibrations: The C-H stretching modes of the di-substituted phenyl ring typically appear in the 3020–3120 cm⁻¹ range. In 2PSA, these were observed in IR and Raman spectra, with calculated values around 3060 cm⁻¹ having a PED contribution of 99%. tandfonline.com

C-C Group Vibrations: The tangential C-C stretching modes for asymmetrically disubstituted benzene (B151609) derivatives are predicted by DFT computations to be in the range of 1570–1628 cm⁻¹. tandfonline.com

The table below summarizes some of the key calculated vibrational frequencies and their assignments for the analogue 2-(phenylsulfanyl)aniline based on PED analysis.

Calculated Frequency (cm⁻¹)Experimental Frequency (IR, cm⁻¹)Vibrational AssignmentPED Contribution (%)
34793479Asymmetric stretching of NH₂-
34453445Symmetric stretching of NH₂-
3074, 3061, 30553072C-H stretching99
16701631Scissoring of NH₂85
10811081Rocking of NH₂-

Reactivity Descriptors and Prediction of Chemical Selectivity

Computational chemistry offers valuable tools for predicting the reactivity of molecules. Reactivity descriptors derived from DFT, such as Fukui functions and global indices, help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.net It is used to identify the most reactive sites within a molecule. The condensed Fukui functions are calculated for individual atomic sites to predict their susceptibility to different types of chemical reactions.

There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack (attack by an electron donor).

f⁻(r): for electrophilic attack (attack by an electron acceptor).

f⁰(r): for radical attack.

Global reactivity descriptors, such as chemical hardness (η), global softness (S), and the electrophilicity index (ω), provide a general measure of a molecule's stability and reactivity. ekb.eg

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," indicating high stability and low reactivity.

Global Softness (S): This is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

For the analogue 2-(phenylsulfanyl)aniline, the HOMO-LUMO energy gap was calculated to be 4.036 eV. This relatively small energy gap suggests a high chemical reactivity and strong polarizability. tandfonline.com The electrophilicity index can also be calculated to provide a theoretical measure of its bioactive probability. researchgate.net

The table below illustrates the typical global reactivity descriptors that can be calculated. The values for 2-(phenylsulfanyl)aniline are not explicitly provided in the search results, so representative descriptors are shown.

DescriptorFormulaSignificance
Chemical Hardness (η)(I - A) / 2Measures resistance to charge transfer
Global Softness (S)1 / ηMeasures polarizability and reactivity
Electrophilicity Index (ω)μ² / (2η)Measures the capacity to accept electrons
(I = Ionization Potential, A = Electron Affinity, μ = Chemical Potential)

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. tandfonline.com Organic molecules with donor-π-acceptor structures can exhibit significant NLO responses. In this compound and its analogues, the amino group can act as an electron donor and the phenylsulfanyl group can influence the π-conjugated system, making it a candidate for NLO applications.

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net Large values of β are indicative of a strong NLO activity. Computational methods, particularly DFT, are widely used to calculate the components of the first hyperpolarizability tensor. The total hyperpolarizability is then determined from these components.

For the analogue 2-(phenylsulfanyl)aniline, the first-order hyperpolarizability was computed to investigate its NLO behavior. tandfonline.com The total dipole moment was found to be 1.168 Debye. tandfonline.com The calculated NLO properties suggest that 2PSA could be a good candidate for NLO materials. tandfonline.com Studies on similar molecules like 2-methyl-4-nitroaniline (B30703) also highlight the potential for significant NLO responses in this class of compounds. researchgate.netgoogle.com

The NLO response of a molecule is intrinsically linked to its electronic structure. A small HOMO-LUMO energy gap is often associated with a larger first-order hyperpolarizability. tandfonline.com This is because a smaller energy gap facilitates intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule upon excitation by an electric field, which is the origin of the NLO response.

In the case of 2-(phenylsulfanyl)aniline, the calculated HOMO-LUMO gap of 4.036 eV confirms the potential for NLO activity resulting from ICT. tandfonline.com The analysis of the molecular orbitals shows that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. This separation of charge density facilitates the charge transfer that leads to a strong NLO response. The MESP analysis of 2PSA further supports this by showing that the amide group exhibits an electropositive potential, which is associated with a large NLO activity. tandfonline.com

Topological Analysis of Electron Density

The topological analysis of electron density provides a powerful theoretical framework for understanding the intricate details of chemical bonding and intermolecular interactions within a molecular system. By examining the gradient and Laplacian of the electron density, it is possible to partition the molecular space into atomic basins and characterize the nature of the bonds that connect them. For this compound and its analogues, computational studies employing these methods reveal crucial insights into their structural stability and packing in the solid state.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), commonly referred to as Atoms in Molecules (AIM), offers a rigorous method for defining atoms and the chemical bonds between them based on the topology of the electron density (ρ(r)) nih.govgla.ac.ukuni-rostock.deuni-muenchen.deresearchgate.net. Developed by Richard Bader, this theory identifies critical points in the electron density where the gradient is zero uni-rostock.dewiley-vch.de. These points are classified by their rank and signature, leading to the identification of nuclear attractors (nuclei), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs) uni-rostock.dewiley-vch.demuni.cz.

The properties of the electron density at a bond critical point provide a quantitative description of the nature of the chemical bond. Key topological parameters at the BCP include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region muni.cz.

The total electron energy density (H(r)) : This is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)). The sign of H(r) can also help to distinguish between shared and closed-shell interactions.

In computational studies of molecules analogous to this compound, such as 2-Phenyl Sulfanyl Aniline (2PSA), AIM analysis has been employed to characterize intramolecular interactions, particularly hydrogen bonds crystalexplorer.nettandfonline.com. For instance, the analysis can identify a bond path and a corresponding BCP between a hydrogen atom of the amine group and the sulfur atom, providing evidence for an intramolecular hydrogen bonding interaction that contributes to the molecule's conformational stability crystalexplorer.nettandfonline.com.

The table below summarizes typical topological parameters that would be analyzed at bond critical points for key bonds in a molecule like this compound, based on general principles and findings for related compounds.

Bond TypeExpected Electron Density ρ(r) (a.u.)Expected Laplacian ∇²ρ(r) (a.u.)Nature of Interaction
C-C (aromatic)HighNegativeShared (Covalent)
C-NModerateNegativeShared (Polar Covalent)
C-SModerateSlightly Negative/PositiveShared (Polar Covalent)
N-HHighNegativeShared (Polar Covalent)
Intramolecular H-bond (e.g., N-H···S)LowPositiveClosed-shell

This table is illustrative and presents expected qualitative trends. Actual values would be derived from specific quantum chemical calculations.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Contact Description

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state wiley-vch.denih.govnih.gov. The Hirshfeld surface is a three-dimensional surface defined for a molecule in a crystal, which separates the space occupied by that molecule from the surrounding molecules. The surface is generated based on the electron distribution of the pro-crystal, which is the sum of the electron densities of the isolated atoms.

The analysis provides a detailed picture of all intermolecular contacts simultaneously. The surface can be color-mapped with various properties, such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). A normalized contact distance, dnorm, is often used, which is based on dᵢ, dₑ, and the van der Waals radii of the atoms. Red spots on the dnorm surface indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts.

For aniline derivatives and compounds with sulfur atoms, Hirshfeld analysis reveals the prevalence of various types of intermolecular contacts that stabilize the crystal lattice. In studies of similar structures, the most significant contributions to the total Hirshfeld surface area typically come from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface nih.govresearchgate.netmdpi.com. Other important interactions often include C-H···π interactions, π-π stacking, and hydrogen bonds involving heteroatoms.

For a crystalline structure of this compound, the Hirshfeld surface analysis would be expected to quantify the following key intermolecular contacts:

Intermolecular Contact TypeExpected Contribution to Hirshfeld SurfaceDescription
H···HHighvan der Waals interactions between hydrogen atoms on adjacent molecules.
C-H···πModerateInteractions between C-H donors and the π-systems of the aromatic rings.
N-H···S / N-H···NModerate to LowHydrogen bonding involving the amine group as a donor and the sulfur atom or a nitrogen atom on a neighboring molecule as an acceptor.
C···H / H···CSignificantGeneral van der Waals contacts contributing to the overall packing.
π-π stackingVariableInteractions between the aromatic rings of adjacent molecules, which can be identified by characteristic features in the fingerprint plot.
S···H / H···SSignificantContacts involving the sulfur atom, which can be important for the overall packing arrangement. nih.gov

The breakdown of these interactions into percentage contributions allows for a detailed and quantitative understanding of the forces that govern the supramolecular assembly of this compound in the solid state.

Applications of 2 Methyl 4 Phenylsulfanyl Aniline As a Versatile Synthetic Scaffold

Strategic Use in the Construction of Complex Nitrogen- and Sulfur-Containing Heterocyclic Systems

The presence of both a nucleophilic amino group and a sulfur linkage in 2-Methyl-4-(phenylsulfanyl)aniline makes it an ideal precursor for the synthesis of heterocyclic compounds containing nitrogen and sulfur atoms. These structural motifs are prevalent in a wide range of biologically active molecules and functional materials. ujmm.org.uanih.gov The reactivity of the amino group allows for its participation in cyclization reactions to form nitrogen-containing rings, while the phenylsulfanyl group can be involved in subsequent transformations or influence the electronic properties of the resulting heterocyclic system.

One of the key applications of anilines with ortho-thioether functionalities is in the synthesis of phenothiazines . While direct synthesis examples starting from this compound are not extensively documented in readily available literature, the general synthetic strategies for phenothiazine (B1677639) formation often involve the cyclization of 2-aminodiphenyl sulfides. This suggests that this compound could be a viable substrate for the synthesis of substituted phenothiazine derivatives.

Similarly, the synthesis of benzothiazoles , another important class of sulfur and nitrogen-containing heterocycles, often involves the condensation of 2-aminothiophenols with various electrophiles. Although this compound is not a 2-aminothiophenol, its structural features could potentially be modified to facilitate benzothiazole (B30560) ring formation through intramolecular cyclization strategies. The development of novel synthetic methodologies could unlock the potential of this compound in accessing unique benzothiazole scaffolds.

Role as a Key Precursor in the Synthesis of Advanced Organic Intermediates

The chemical functionality of this compound allows it to serve as a key building block for more complex organic intermediates. The amino group can be readily transformed into a variety of other functional groups through well-established reactions such as diazotization, acylation, and alkylation. These transformations open up avenues for the synthesis of a wide array of substituted aromatic compounds.

For instance, the diazotization of the amino group can lead to the formation of a diazonium salt, a versatile intermediate that can be converted into a range of substituents, including halogens, hydroxyl groups, and cyano groups. This allows for the introduction of diverse functionalities onto the aromatic ring, creating advanced intermediates for various applications.

Furthermore, the phenylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the molecule and can be used to modulate the reactivity of the aromatic ring in subsequent synthetic steps. A related compound, 2-Nitro-5-(phenylthio)aniline (B144552), is known to be a useful synthetic intermediate for the preparation of anthelmintic agents, highlighting the potential of the phenylsulfanyl aniline (B41778) scaffold in the synthesis of bioactive molecules. chemicalbook.com

The table below summarizes some potential transformations of this compound to generate advanced organic intermediates.

Starting MaterialReagents and ConditionsProductApplication of Product Class
This compound1. NaNO₂, HCl, 0-5°C; 2. CuX (X=Cl, Br)2-Methyl-4-(phenylsulfanyl)halobenzenePrecursor for cross-coupling reactions
This compoundAcetic anhydride, pyridineN-(2-Methyl-4-(phenylsulfanyl)phenyl)acetamideProtection of amino group, directing group in electrophilic substitution
This compoundm-CPBA2-Methyl-4-(phenylsulfinyl)aniline or 2-Methyl-4-(phenylsulfonyl)anilineModified electronic properties, potential for further functionalization

Design and Development of Functional Materials Incorporating Phenylsulfanyl Aniline Moieties (e.g., NLO materials)

The incorporation of specific organic moieties into materials can impart unique and desirable properties. The structure of this compound, with its combination of an electron-donating group (amino) and a polarizable sulfur atom, suggests its potential utility in the design of functional materials, particularly those with nonlinear optical (NLO) properties.

NLO materials are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. The efficiency of organic NLO materials is often related to the presence of a π-conjugated system with electron-donating and electron-accepting groups. While direct studies on the NLO properties of this compound are not prominent, research on analogous compounds provides valuable insights. For example, 2-Methyl-4-nitroaniline (B30703) (MNA), which features a similar substitution pattern with a strong electron-withdrawing nitro group instead of the phenylsulfanyl group, is a well-known NLO material. This suggests that the phenylsulfanyl aniline scaffold could be a promising platform for the development of new NLO materials. Theoretical studies on related phenylamine derivatives have shown that modifications to the acceptor group and π-linker can significantly enhance NLO performance. openmedicinalchemistryjournal.com

Furthermore, the aniline functionality allows for the incorporation of this molecule into polymeric structures. The synthesis of functional polymers containing specific organic chromophores is an active area of research for creating materials with tailored optical, electronic, and mechanical properties. acs.org The polymerization of aniline derivatives can lead to the formation of conductive polymers and materials with interesting photophysical characteristics.

Contribution to Chemo-Selective Reactions and Catalyst Development

The presence of multiple reactive sites in this compound—the amino group, the aromatic rings, and the sulfur atom—makes it an interesting substrate for studying and developing chemo-selective reactions. The ability to selectively functionalize one part of the molecule while leaving others intact is a key challenge and goal in organic synthesis.

For example, the amino group can direct ortho-lithiation, allowing for the introduction of substituents adjacent to the amino group. Alternatively, the electronic properties of the phenylsulfanyl group can influence the regioselectivity of electrophilic aromatic substitution reactions on the tolyl ring. The development of catalytic systems that can distinguish between the different C-H bonds on the two aromatic rings would represent a significant advancement in synthetic methodology. Recent studies have shown that palladium catalysts with specific ligands can achieve highly para-selective C-H olefination of aniline derivatives, demonstrating the potential for controlling reactivity in such systems. nih.govechemcom.com

Moreover, the sulfur and nitrogen atoms in this compound can act as coordination sites for metal ions. This opens up the possibility of using this compound as a ligand in the development of novel metal complexes for catalysis. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. While specific examples of catalysts derived from this compound are not widely reported, the general principle of using substituted anilines and thioethers as ligands is well-established in coordination chemistry and catalysis. The synthesis and characterization of metal complexes with this ligand could lead to the discovery of new catalysts for a variety of organic transformations.

Future Research Directions and Unexplored Avenues for 2 Methyl 4 Phenylsulfanyl Aniline

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The synthesis of substituted anilines often involves multi-step processes that can utilize harsh reagents and generate significant waste. Future research should focus on developing greener synthetic pathways to 2-Methyl-4-(phenylsulfanyl)aniline. Current methods for producing related aniline (B41778) derivatives, such as 2-methyl-4-nitroaniline (B30703), have relied on the acylation of o-toluidine, followed by nitration and hydrolysis, which involves strong acids like nitric and sulfuric acid. chemicalbook.comgoogle.comguidechem.com

A promising direction is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been successfully used for the high-yield synthesis of various anilines from activated aryl halides without the need for transition metal catalysts or organic solvents. researchgate.netsemanticscholar.org Investigating a microwave-assisted route from a suitable precursor like 2-methyl-4-haloaniline and thiophenol could drastically reduce reaction times and energy consumption while eliminating hazardous solvents.

Another sustainable approach involves the use of reusable catalyst systems. For instance, the synthesis of 2-Methyl-4-methoxyaniline has been achieved through a one-pot hydrogenation and Bamberger rearrangement of o-nitrotoluene using a Pt/C and acidic ionic liquid catalyst system. fx361.comresearchgate.net The ionic liquid, in this case, acts as an acid catalyst that can be easily separated and reused, minimizing waste. fx361.comresearchgate.net Research into a similar one-pot reaction or a C-S cross-coupling reaction using a recyclable catalyst could establish a more economically and environmentally viable production method for this compound.

Synthetic Strategy Key Features Potential Application to this compound Relevant Precursors
Microwave-Assisted Synthesis - Rapid heating- Reduced reaction times- Often solvent-free- Avoids transition metal catalysts researchgate.netsemanticscholar.orgA green, high-yield alternative to traditional methods.2-Methyl-4-haloaniline, Thiophenol
Reusable Ionic Liquid Catalysis - Catalyst can be separated and reused- One-pot reaction potential- Mild reaction conditions fx361.comresearchgate.netDevelopment of a C-S coupling reaction with a recyclable catalyst system to improve sustainability.o-Toluidine derivatives, Thiophenol
Improved Traditional Methods - Use of acetic acid instead of more costly acylating agents- Direct nitration reducing spent acid google.comAdapting principles to reduce hazardous byproducts in a multi-step synthesis.o-Toluidine

Exploration of Catalyst-Free or Mild Reaction Conditions for Enhanced Selectivity

Pushing the boundaries of green chemistry, the exploration of catalyst-free synthetic methods for this compound is a significant research frontier. While many C-N and C-S bond-forming reactions rely on metal catalysts, recent studies have demonstrated the feasibility of catalyst-free reactions under mild conditions for other systems. For example, the condensation of primary amines with electron-deficient aldehydes to form C=N bonds has been achieved in a water/dichloromethane co-solvent system at room temperature without any catalyst. nih.gov This approach showcases excellent efficiency and functional group tolerance. nih.gov Future work could investigate analogous catalyst-free C-S bond formation between a derivative of 2-methylaniline and a phenylsulfur-based reagent, potentially activated by mild, non-metallic means or by leveraging unique solvent effects.

The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, has shown that the order of reactant mixing is critical and that by-products like 2-methylquinoline-4-carboxylic acid derivatives can form simply by stirring the aromatic amine and pyruvic acid in ethanol. sci-hub.se This highlights that complex structures can sometimes be accessed under surprisingly mild and simple conditions. Research should be directed toward understanding the intrinsic reactivity of the precursors to this compound to uncover potential catalyst-free pathways that are currently overlooked.

Advanced Spectroscopic Probes for In-situ Reaction Monitoring and Mechanism Elucidation

The synthesis of this compound, whether by traditional or novel routes, would benefit immensely from a deeper mechanistic understanding. Advanced spectroscopic techniques could provide real-time insights into the reaction progress. While standard methods like NMR and FT-IR are used for final product characterization semanticscholar.orgresearchgate.net, their application for in-situ monitoring is a key area for future research.

Employing probes such as in-situ FT-IR or Raman spectroscopy would allow for the continuous tracking of reactant consumption, intermediate formation, and product generation throughout the synthesis. This data is invaluable for optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize by-product formation. For example, in the synthesis of 2-Methyl-4-methoxyaniline, the selectivity was highly dependent on catalyst dosage and hydrogen pressure, indicating a delicate balance between desired rearrangement and undesired side reactions. fx361.comresearchgate.net In-situ monitoring could precisely map these competing pathways, enabling fine-tuned control over the reaction outcome.

Computational Studies on Excited State Dynamics and Photophysical Properties for Optoelectronic Applications

Computational chemistry offers a powerful predictive tool for exploring the electronic and photophysical properties of molecules before undertaking laborious synthesis and characterization. For related compounds like 2-phenylthioaniline and 4-methyl aniline, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been used to calculate optimized molecular geometries, vibrational frequencies, HOMO-LUMO energy gaps, and UV-Vis spectra. researchgate.netresearchgate.netmdpi.com

Similar computational studies on this compound are a logical and necessary next step. Specifically, research should focus on:

Excited State Dynamics: Using methods like M06-2X and CCSD(T), which have been applied to study the reaction kinetics of 4-methyl aniline with hydroxyl radicals, the behavior of the molecule upon photoexcitation can be modeled. mdpi.com This is crucial for understanding its stability and potential for light-emitting or light-harvesting applications.

Computational Method Predicted Property Potential Application Reference for Similar Molecules
DFT (e.g., B3LYP) - Optimized molecular geometry- Vibrational frequencies (IR/Raman)- HOMO-LUMO energy gapGround-state properties, structural analysis, basic electronic characterization. researchgate.netresearchgate.net
TD-DFT - UV-Vis absorption spectra- Oscillator strength- Excited state energiesPredicting color, light absorption capabilities for dyes and photosensitizers. researchgate.net
M06-2X / CCSD(T) - Reaction mechanisms and kinetics- Potential energy surfaces- Excited state dynamicsUnderstanding photochemical stability and reaction pathways. mdpi.com
NBO Analysis - Donor-acceptor interactions- Intramolecular Charge Transfer (ICT)Assessing charge mobility and suitability for electronic materials. researchgate.net

Investigation of Supramolecular Assembly and Material Properties Beyond Nonlinear Optics

The way molecules arrange themselves in the solid state dictates their macroscopic material properties. The crystal structure of the closely related compound 2-(phenylsulfanyl)aniline reveals significant intermolecular and intramolecular interactions, including N-H···S hydrogen bonds that form chains and N-H···π interactions that link these chains into layers. researchgate.net A short intramolecular N-H···S contact is also observed. researchgate.net

A critical area of future research is to determine the crystal structure of this compound to understand how the addition of the methyl group at the C2 position influences this supramolecular assembly. The steric hindrance or altered electronic nature caused by the methyl group could lead to entirely different packing motifs, potentially creating porous structures or materials with anisotropic properties. The investigation of tetraphenylmethane (B1200815) motifs in other aniline-containing compounds has pointed towards applications in porous materials, an avenue that could be explored for assemblies of this compound. nih.gov

Beyond the established interest in nonlinear optics for similar molecules, research should probe other material properties. This includes investigating its potential as a semiconductor, a component in liquid crystals, or as a building block (tecton) for creating complex metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) where its specific geometry and donor atoms (N and S) could be exploited.

Q & A

Q. What are the common synthetic routes for 2-Methyl-4-(phenylsulfanyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, iron-mediated reduction in acetic acid followed by dichloromethane extraction and magnesium sulfate drying has been reported for structurally similar aniline derivatives . Reaction optimization, such as controlling temperature during reflux and using bases like potassium carbonate, can improve yields. Purification via slow evaporation of hexanes solutions is effective for obtaining single crystals suitable for X-ray analysis .

Q. How does the molecular conformation of this compound impact its chemical reactivity?

The skewed conformation between the aniline and phenyl rings (dihedral angle ~81°) reduces steric hindrance, facilitating electrophilic substitution at the para position. The electron-withdrawing sulfanyl group directs reactivity toward nucleophilic attack or oxidation, as seen in analogous compounds forming quinones or carboxylic acids . Computational modeling (e.g., density functional theory) can predict regioselectivity in further functionalization .

Q. What are the key functional groups in this compound, and how do they influence solubility and reactivity?

The amine (-NH₂) and phenylsulfanyl (-SPh) groups dominate its behavior. The amine group enables participation in diazotization or Schiff base formation, while the sulfanyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological systems. Solubility can be modulated using polar aprotic solvents like DMSO .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from assay variability or substituent positioning. For example, trifluoroethoxy analogs show antifungal activity via sterol 14α-demethylase inhibition , while pyrimidine-substituted derivatives may exhibit divergent effects due to altered binding kinetics . Standardized bioassays (e.g., MIC determination) and comparative structure-activity relationship (SAR) studies using HPLC-purified compounds are critical .

Q. How can X-ray crystallography and computational methods be integrated to predict interaction mechanisms with biological targets?

High-resolution X-ray structures (e.g., SHELX-refined models) provide precise bond lengths and angles for docking studies . Molecular dynamics simulations can further validate interactions, such as hydrogen bonding with enzyme active sites. For instance, the trifluoromethoxy group’s electronegativity in analogs enhances binding to hydrophobic pockets .

Q. In designing derivatives for enhanced bioactivity, what substituent positions and types are most effective?

Substituents at the para position (relative to the amine) significantly influence activity. Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) improve metabolic stability, while methoxyethyl chains enhance solubility . Pyrazole or pyrimidine substitutions at the sulfanyl group’s ortho position, as in 2-methyl-4-(pyrimidin-2-ylsulfanyl)aniline, show promise in medicinal chemistry due to heterocyclic bioactivity .

Methodological Notes

  • Synthesis Optimization : Use continuous flow reactors for scalable production and minimize side reactions .
  • Characterization : Combine NMR, HRMS, and single-crystal XRD (e.g., SHELX suite) for structural validation .
  • Biological Assays : Employ dose-response curves and isothermal titration calorimetry (ITC) to quantify binding affinities .

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